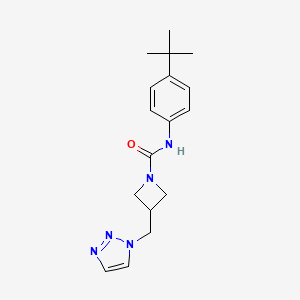
3-(4-Ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. This compound is also known as EPPQ and is a member of the quinazolinone family. EPPQ has shown promising results in various studies, making it a topic of interest for researchers.
作用機序
The mechanism of action of EPPQ involves the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. EPPQ has been shown to inhibit the activity of cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 6 (CDK6), which are involved in cell cycle regulation. EPPQ has also been shown to inhibit the activity of protein kinase B (PKB/Akt), which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
EPPQ has been shown to have various biochemical and physiological effects. Studies have shown that EPPQ inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. EPPQ has also been shown to inhibit the migration and invasion of cancer cells. In addition, EPPQ has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
EPPQ has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized in the laboratory. EPPQ has also shown promising results in various studies, making it a potential candidate for further research. However, EPPQ has some limitations, including its low solubility in water, which can affect its bioavailability.
将来の方向性
There are several future directions for research on EPPQ. One of the significant areas of research is the development of EPPQ as a potential cancer treatment. Further studies are needed to determine the efficacy and safety of EPPQ in treating various types of cancer. Another area of research is the development of EPPQ as a potential treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy of EPPQ in treating these diseases. Additionally, further research is needed to optimize the synthesis method of EPPQ to increase its yield and improve its bioavailability.
Conclusion:
In conclusion, EPPQ is a chemical compound that has shown promising results in various scientific research applications. Its potential in cancer treatment and neurodegenerative diseases has made it a topic of interest for researchers. Further studies are needed to determine its efficacy and safety in treating these diseases. The development of EPPQ as a potential treatment for various diseases is an exciting area of research with many potential applications.
合成法
The synthesis of EPPQ involves the reaction of 4-ethylbenzaldehyde with 2-aminobenzonitrile, followed by the addition of pyrrolidine and the use of a palladium catalyst. The yield of this synthesis method is reported to be around 70%.
科学的研究の応用
EPPQ has been studied for its potential in various scientific research applications. One of the significant applications of EPPQ is in cancer research. Studies have shown that EPPQ inhibits the growth of cancer cells, making it a potential candidate for cancer treatment. EPPQ has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
3-(4-ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c1-2-15-9-11-16(12-10-15)23-19(24)17-7-3-4-8-18(17)21-20(23)22-13-5-6-14-22/h3-4,7-12H,2,5-6,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONAAFLJICBOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Ethylphenyl)-2-pyrrolidin-1-ylquinazolin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


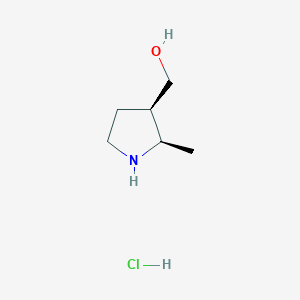
![5,5,7,7-Tetramethyl-2-[[oxo-(4-propan-2-yloxyphenyl)methyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylic acid methyl ester](/img/structure/B2609607.png)
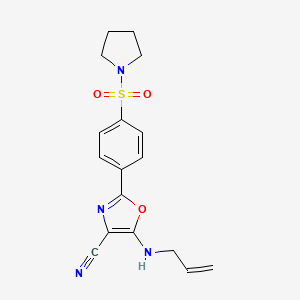
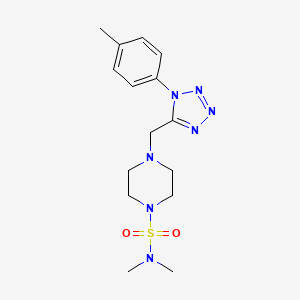
![1,3-dimethyl-5-((3-phenylpropyl)amino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2609611.png)

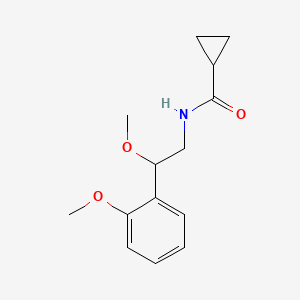
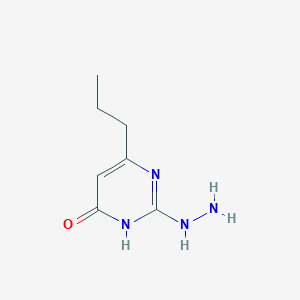

![5-[1-(2-chlorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2609620.png)
![3,5-dimethoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2609621.png)
